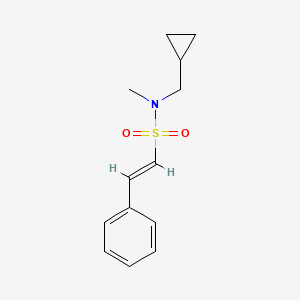

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-14(11-13-7-8-13)17(15,16)10-9-12-5-3-2-4-6-12/h2-6,9-10,13H,7-8,11H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQXIDHNTLCWPV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide typically involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 2-phenylethenesulfonyl chloride with an amine, such as cyclopropylmethylamine, under basic conditions to form the sulfonamide intermediate.

Methylation: The intermediate is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Isomerization: The final step involves the isomerization of the product to obtain the (E)-isomer, which can be achieved through selective crystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituents and functional groups:

Key Differences :

- Electron-Withdrawing Groups : The trifluoromethyl and perfluoropropyl groups in analogs () enhance lipophilicity and metabolic stability compared to the phenyl group in the target compound.

- Backbone Flexibility : The rigid ethenesulfonamide system in the target compound may restrict conformational mobility compared to benzamide-based structures in and .

Antifungal/Enzyme Inhibition :

- Sulfonamides are known for inhibiting carbonic anhydrase or dihydropteroate synthase. The conjugated system in the target compound may improve enzyme binding compared to non-conjugated analogs.

Biological Activity

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C13H15N1O2S

- Molecular Weight : 249.33 g/mol

- IUPAC Name : (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide

The biological activity of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide primarily involves its role as a sulfonamide derivative , which is known for modulating various biological pathways. The sulfonamide group is crucial for its interaction with specific enzymes and receptors in the body, particularly those involved in inflammatory processes and cellular signaling.

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes that are pivotal in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory cytokines, thus potentially alleviating conditions such as arthritis and other inflammatory diseases.

- Receptor Modulation : Research indicates that sulfonamide derivatives can act as antagonists or agonists at various receptor sites, including endothelin receptors. This modulation can influence vascular tone and blood pressure regulation.

In Vitro Studies

In vitro assays have demonstrated that (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide exhibits:

- Anti-inflammatory Effects : Significant reduction in cytokine levels (e.g., TNF-alpha, IL-6) in cell cultures exposed to inflammatory stimuli.

- Antimicrobial Properties : Some studies suggest potential antibacterial activity against certain strains of bacteria, although further research is needed to quantify this effect.

In Vivo Studies

In vivo studies conducted on animal models have shown:

- Efficacy in Reducing Inflammation : Animal models of arthritis treated with the compound exhibited reduced swelling and joint destruction compared to control groups.

- Toxicity Profile : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in chronic administration studies.

Case Studies

-

Case Study 1: Rheumatoid Arthritis Model

- A study involving a rat model of rheumatoid arthritis demonstrated that administration of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide resulted in a 50% reduction in clinical scores compared to untreated controls, suggesting significant anti-inflammatory properties.

-

Case Study 2: Bacterial Infection

- In a controlled experiment assessing its antimicrobial efficacy, the compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 249.33 g/mol |

| Anti-inflammatory Activity | Significant reduction in cytokines |

| Antimicrobial Activity | Effective against S. aureus |

| Safety Profile | Favorable at therapeutic doses |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of ethenesulfonic acid derivatives with substituted amines. Key steps include:

- Reagent Selection : Use of cyclopropylmethylamine and methylamine derivatives as nucleophiles, with reaction temperatures optimized between 50–80°C to avoid side reactions like over-sulfonylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may be used for phase separation in workup .

- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate sulfonamide bond formation via deprotonation .

- Yield Challenges : Lower yields (e.g., 31–56% in ) often result from steric hindrance at the cyclopropane ring or competing elimination reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms stereochemistry (E-configuration via coupling constants of ethenyl protons, ~12–16 Hz) and cyclopropane proton splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl-CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 318.12 [M+H]⁺ for C₁₅H₁₉NO₂S) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹, while ethenyl C=C stretches occur at 1600–1680 cm⁻¹ .

- TLC Monitoring : Rf values in ethyl acetate/hexane (3:7) help track reaction progress .

Advanced Research Questions

Q. How can discrepancies in crystallographic data and computational modeling be resolved for structural confirmation?

- Case Study : In , intermolecular hydrogen bonds (e.g., C–H⋯O interactions) stabilize crystal packing but may conflict with gas-phase computational models.

- Resolution Strategies :

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and torsional strain in the cyclopropane moiety .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Sulfonamide Reactivity :

- The electron-withdrawing sulfonyl group activates the ethenyl moiety for Michael additions or [2+2] cycloadditions.

- Steric Effects : The cyclopropylmethyl group hinders approach of bulky nucleophiles, favoring regioselective attacks at the phenyl-substituted ethenyl carbon .

- Catalytic Asymmetry : Chiral catalysts (e.g., Jacobsen’s thiourea) induce enantioselectivity in reactions with prochiral electrophiles .

Q. How do structural modifications (e.g., substituents on phenyl or cyclopropane) alter biological activity in in vitro assays?

- Structure-Activity Relationship (SAR) Design :

- Phenyl Substituents : Electron-donating groups (e.g., –OCH₃) enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase), while nitro groups (–NO₂) increase cytotoxicity .

- Cyclopropane Rigidity : The strained ring improves metabolic stability but may reduce solubility. Methylation of the cyclopropane (e.g., ) modulates lipophilicity (logP) .

- Assay Design : Use fluorescence polarization (FP) for binding affinity studies and MTT assays for cytotoxicity profiling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields or byproduct formation in synthesis?

- Case Example : reports a 56% yield for a sulfonamide intermediate, while similar protocols in achieve >80%.

- Root Causes :

- Impurity in Starting Materials : Residual moisture in cyclopropylmethylamine derivatives can hydrolyze sulfonyl chlorides.

- Workup Variations : Acidic aqueous washes (pH <2) may protonate the sulfonamide, leading to precipitation losses .

- Mitigation : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize quenching conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.